molecular formula C14H13N3O B14901870 6-((4-Hydroxyphenethyl)amino)nicotinonitrile

6-((4-Hydroxyphenethyl)amino)nicotinonitrile

Cat. No.: B14901870
M. Wt: 239.27 g/mol
InChI Key: XIZJGTOGNHOPBN-UHFFFAOYSA-N
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Description

6-((4-Hydroxyphenethyl)amino)nicotinonitrile is a compound that belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid. This compound features a nicotinonitrile core with a 4-hydroxyphenethylamino substituent. Nicotinonitriles are known for their wide range of biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Hydroxyphenethyl)amino)nicotinonitrile typically involves the condensation of 4-hydroxyphenethylamine with a nicotinonitrile derivative. One common method involves the reaction of 4-hydroxyphenethylamine with 3-cyanopyridine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

6-((4-Hydroxyphenethyl)amino)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-((4-Hydroxyphenethyl)amino)nicotinonitrile involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation and induce apoptosis in cancer cells. Additionally, its antioxidant properties contribute to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Bosutinib: A tyrosine kinase inhibitor used in cancer treatment.

    Milrinone: A cardiotonic agent with phosphodiesterase inhibitory activity.

    Neratinib: An irreversible tyrosine kinase inhibitor used in breast cancer therapy.

    Olprinone: A cardiotonic agent with vasodilatory effects

Uniqueness

6-((4-Hydroxyphenethyl)amino)nicotinonitrile is unique due to its specific structural features, which confer distinct biological activities. Its combination of a nicotinonitrile core with a 4-hydroxyphenethylamino substituent allows it to interact with a different set of molecular targets compared to other nicotinonitrile derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

6-[2-(4-hydroxyphenyl)ethylamino]pyridine-3-carbonitrile

InChI

InChI=1S/C14H13N3O/c15-9-12-3-6-14(17-10-12)16-8-7-11-1-4-13(18)5-2-11/h1-6,10,18H,7-8H2,(H,16,17)

InChI Key

XIZJGTOGNHOPBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC=C(C=C2)C#N)O

Origin of Product

United States

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